Imidazo[1,5-a]pyridin-6-amine
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Overview
Description
Imidazo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is part of the imidazo[1,5-a]pyridine family, known for its unique chemical structure and versatile applications. The imidazo[1,5-a]pyridine nucleus is a fused bicyclic system that combines an imidazole ring with a pyridine ring, resulting in a structure that exhibits a wide range of biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-6-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under basic conditions. Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency. The choice of method depends on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 6-position of the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include imidazo[1,5-a]pyridine-6-carboxylic acids, amine derivatives, and various substituted imidazo[1,5-a]pyridines .
Scientific Research Applications
Imidazo[1,5-a]pyridin-6-amine has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents in treating various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of optoelectronic devices, sensors, and luminescent materials
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The exact mechanism depends on the specific derivative and its intended use. In antimicrobial applications, this compound derivatives may disrupt bacterial cell wall synthesis or interfere with nucleic acid replication .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-6-amine can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its use in sedative-hypnotic drugs like zolpidem.
Imidazo[4,5-b]pyridine: Exhibits potent antiviral and anticancer activities.
Imidazo[4,5-c]pyridine: Used in the development of anti-inflammatory agents.
Uniqueness: this compound stands out due to its versatile chemical reactivity and broad spectrum of biological activities. Its unique structure allows for diverse functionalization, making it a valuable scaffold in drug discovery and materials science .
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-1-2-7-3-9-5-10(7)4-6/h1-5H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQRZYJEPIQSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508379-00-7 |
Source
|
Record name | imidazo[1,5-a]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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